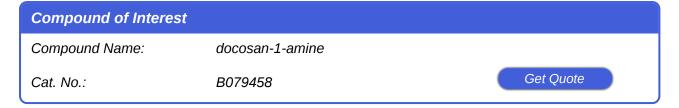


Docosan-1-amine: A Technical Overview of a Long-Chain Aliphatic Amine

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Docosan-1-amine, also known as docosylamine, is a long-chain primary aliphatic amine with the chemical formula C₂₂H₄₇N.[1][2] As a saturated fatty amine, it possesses a 22-carbon alkyl chain, rendering it a waxy, solid substance at room temperature with low water solubility.[2] While a specific, detailed historical account of its discovery is not readily available in scientific literature, its synthesis and properties are well-understood within the broader context of long-chain aliphatic amines. This technical guide provides a comprehensive overview of **docosan-1-amine**, focusing on its synthesis, physicochemical properties, potential applications, and toxicological profile, drawing upon data from related long-chain amines where specific data for **docosan-1-amine** is not available.

Physicochemical Properties

The fundamental physicochemical properties of **docosan-1-amine** are summarized in the table below. These properties are critical for understanding its behavior in various chemical and biological systems.



Property	Value	Reference
Molecular Formula	C22H47N	[1][2]
Molecular Weight	325.6 g/mol	[1]
CAS Number	14130-06-4	[1]
Appearance	White powder/solid	[2]
Boiling Point	395.8 ± 5.0 °C at 760 mmHg	[3]
Flash Point	182.0 ± 13.6 °C	[3]
Density	0.8 ± 0.1 g/cm ³	[3]
Refractive Index	1.456	[3]
рКа	~10.6	[1]

Synthesis of Docosan-1-amine

While specific documented laboratory-scale or industrial synthesis protocols for **docosan-1-amine** are not prevalent in publicly accessible literature, its synthesis can be achieved through established methods for the preparation of long-chain primary amines. The general strategies involve the conversion of a C22 alkyl group with a suitable leaving group or functional group into a primary amine.

Experimental Protocols for Synthesis

1. Ammonolysis of 1-Bromodocosane

A common method for the synthesis of long-chain primary amines is the reaction of an alkyl halide with ammonia. A patented process outlines the synthesis of long-chain aliphatic primary amines by reacting 1-bromo-alkanes with an excess of ammonia.[4]

- Reaction: CH₃(CH₂)₂₁Br + NH₃ (excess) → CH₃(CH₂)₂₁NH₂ + HBr
- Detailed Methodology:



- A mixture of 1-bromodocosane, a significant excess of ammonia, and a solvent system (e.g., a mixture of an organic solvent and water forming a homogeneous azeotrope) is prepared in a high-pressure reactor.[4]
- The reaction is heated to a temperature below the critical temperature of ammonia (e.g., 60-130°C) under a pressure of 5 to 40 atmospheres.[4]
- The reaction is maintained under these conditions for a sufficient time to ensure the conversion of the 1-bromodocosane.
- Upon completion, the resulting amine hydrobromide is neutralized with a strong base,
 such as sodium hydroxide, to yield the free primary amine.[4]
- The docosan-1-amine can then be purified from byproducts (secondary and tertiary amines) by distillation under reduced pressure.[4]

2. Reduction of Docosanonitrile

The reduction of a long-chain nitrile is another effective method for the synthesis of primary amines.

- Reaction: CH₃(CH₂)₂₀CN + 2H₂ → CH₃(CH₂)₂₁NH₂
- Detailed Methodology:
 - Docosanonitrile is dissolved in a suitable solvent (e.g., diethyl ether or tetrahydrofuran).
 - A reducing agent, such as lithium aluminum hydride (LiAlH₄), is carefully added to the solution under an inert atmosphere.
 - The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion.
 - After the reaction is complete, the excess reducing agent is quenched by the careful addition of water and/or an aqueous base.
 - The resulting docosan-1-amine is extracted with an organic solvent, and the solvent is removed to yield the crude product, which can be further purified by recrystallization or



distillation.

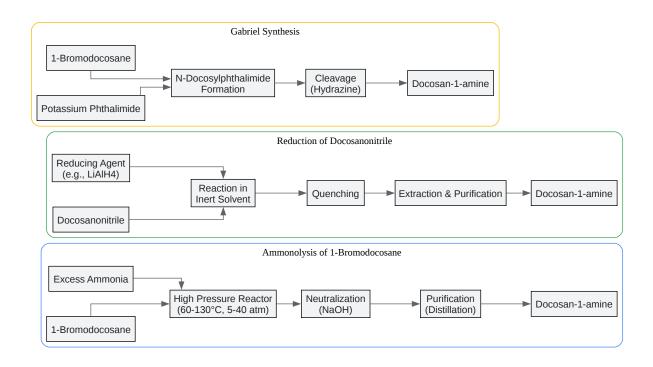
3. Gabriel Synthesis

The Gabriel synthesis is a classic method for preparing primary amines that avoids the formation of over-alkylated byproducts.

- Detailed Methodology:
 - Potassium phthalimide is reacted with 1-bromodocosane in a suitable solvent like dimethylformamide (DMF).
 - The resulting N-docosylphthalimide is then cleaved, typically by reaction with hydrazine (NH₂NH₂) in a solvent such as ethanol, to release the primary amine, **docosan-1-amine**.

Synthesis Workflow Diagram





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Caption: General synthetic routes to docosan-1-amine.

Industrial Applications and Relevance

Long-chain aliphatic amines, including **docosan-1-amine**, are primarily used in industrial settings due to their surfactant properties. The long hydrophobic alkyl chain and the hydrophilic amine headgroup allow them to function as cationic surfactants.[5]



Potential and established applications include:

- Corrosion Inhibitors: They can form a protective film on metal surfaces.
- Flotation Agents: Used in the mining industry to separate minerals from ore.
- Asphalt Emulsifiers: They help to stabilize asphalt emulsions for road paving.
- Chemical Intermediates: Docosan-1-amine can serve as a precursor for the synthesis of other chemicals, such as quaternary ammonium compounds, which have a wide range of applications, including as biocides and fabric softeners.[5]
- Polyurethane Production: Long-chain aliphatic amines can be used as catalysts in the production of flexible polyurethane foam.[5]

Toxicology and Safety Profile

Specific toxicological data for **docosan-1-amine** is limited. However, data on other long-chain aliphatic amines (C12-C22) can be used to infer its likely toxicological profile.



Toxicological Endpoint	Finding for Long-Chain Aliphatic Amines	Reference
Acute Oral Toxicity	Low to moderate toxicity. LD50 values for similar amines are in the range of 1600-1900 mg/kg bw in rats.	[6]
Acute Dermal Toxicity	Low acute toxicity. LD50 in rats is generally greater than 2000 mg/kg bw.	[6]
Skin Irritation	Can cause skin irritation, which may be severe.	[7]
Eye Irritation	Expected to be a severe eye irritant.	[7]
Sensitization	Potential for allergic sensitization.	[7]
Genotoxicity	No evidence of mutagenicity for analogous long-chain amines.	[8]

It is important to handle **docosan-1-amine** with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated area to avoid skin and eye contact and inhalation.

Biological Activity and Signaling Pathways

There is currently a lack of scientific literature describing specific biological activities, mechanisms of action, or involvement in signaling pathways for **docosan-1-amine** in a pharmacological or physiological context. The primary interest in this molecule appears to be from a chemical and industrial perspective rather than a biological one. While other long-chain molecules, such as the fatty alcohol docosanol (behenyl alcohol), have documented antiviral properties, there is no evidence to suggest that **docosan-1-amine** shares this activity.[9][10] Research into the biological effects of **docosan-1-amine** represents a potential area for future investigation.



Conclusion

Docosan-1-amine is a long-chain primary aliphatic amine with well-defined physicochemical properties and established synthetic routes. Its primary utility lies in its surfactant properties, which lend it to a variety of industrial applications. While a detailed history of its discovery is not documented, its chemistry is straightforward and fits within the broader class of fatty amines. The toxicological profile, inferred from related compounds, suggests that it should be handled with care to avoid irritation. Notably, there is a significant gap in the literature regarding its biological activity and potential roles in signaling pathways, presenting an open field for future research. This guide provides a foundational understanding of **docosan-1-amine** for researchers and professionals in chemistry and material science.

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References

- 1. 1-Docosanamine | C22H47N | CID 84218 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Docosan-1-amine | CymitQuimica [cymitquimica.com]
- 3. parchem.com [parchem.com]
- 4. US3728393A Process of synthesis of long-chain aliphatic amines Google Patents [patents.google.com]
- 5. Risk management scope for long-chain aliphatic amines Canada.ca [canada.ca]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. researchgate.net [researchgate.net]
- 8. Monocyclic aromatic amines as potential human carcinogens: old is new again PMC [pmc.ncbi.nlm.nih.gov]
- 9. CA2421026A1 Viral inhibition by n-docosanol Google Patents [patents.google.com]
- 10. CA2421026C Viral inhibition by n-docosanol Google Patents [patents.google.com]
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